![molecular formula C18H17FN2O3 B2587028 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide CAS No. 954642-44-5](/img/structure/B2587028.png)
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide
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Overview
Description
The compound “N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide” is a complex organic molecule. It contains a benzamide group (a carboxamide derivative of benzoic acid), an oxazolidinone group (a five-membered ring containing oxygen, nitrogen, and carbonyl functional groups), and a fluorophenyl group (a phenyl ring with a fluorine substitution) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, oxazolidinone, and fluorophenyl groups. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the oxazolidinone ring and the amide group in the benzamide moiety could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and stability .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. In the case of F2373-0332, it shows inhibitory activity against influenza A virus. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrates promising antiviral effects with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) of 17.1 against CoxB3 virus .
Anti-HIV Properties
Indole compounds have also been explored as anti-HIV agents. Although specific studies on F2373-0332 are limited, related indole derivatives have shown potential. For instance, researchers have synthesized novel indolyl and oxochromenyl xanthenone derivatives and conducted molecular docking studies as anti-HIV-1 agents .
Other Applications
Beyond the mentioned fields, F2373-0332’s unique structure may contribute to additional biological activities. Researchers should explore its potential in areas such as neuroprotection, anti-inflammatory effects, and enzyme inhibition.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12-4-2-3-5-16(12)17(22)20-10-15-11-21(18(23)24-15)14-8-6-13(19)7-9-14/h2-9,15H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUSXNGXNRQDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide |
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